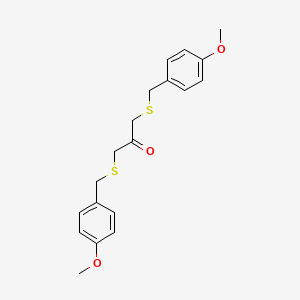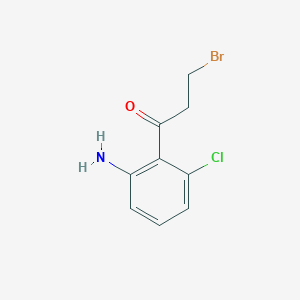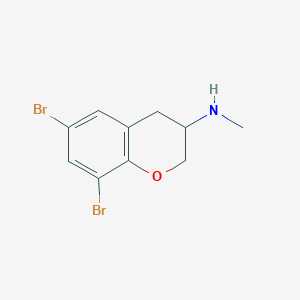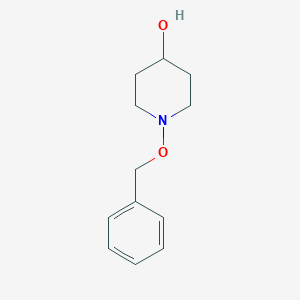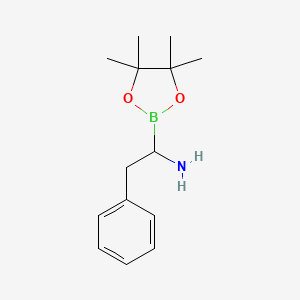
4-(1H-tetrazol-1-yl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-tetrazol-1-yl)benzenesulfonic acid is an organic compound with the molecular formula C7H6N4O3S It is a derivative of benzenesulfonic acid where a tetrazole ring is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)benzenesulfonic acid typically involves the reaction of benzenesulfonic acid derivatives with azide compounds. One common method is the cycloaddition reaction between benzenesulfonic acid and sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition with various dienophiles to form new heterocyclic compounds.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the tetrazole ring.
Zinc Chloride: Acts as a catalyst in cycloaddition reactions.
Dimethylformamide (DMF): Common solvent for these reactions.
Major Products Formed
The major products formed from these reactions include various tetrazole derivatives and substituted benzenesulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1H-tetrazol-1-yl)benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)benzenesulfonic acid involves its interaction with various molecular targets. The tetrazole ring can act as an electron donor or acceptor, facilitating interactions with enzymes and receptors. This compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-tetrazol-5-yl)benzoic acid
- 5-(4-carboxyphenyl)tetrazole
- 4-(5-methyl-1H-tetrazol-1-yl)aniline
Uniqueness
4-(1H-tetrazol-1-yl)benzenesulfonic acid is unique due to its combination of a tetrazole ring and a sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced solubility in water and the ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C7H6N4O3S |
|---|---|
Molecular Weight |
226.22 g/mol |
IUPAC Name |
4-(tetrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C7H6N4O3S/c12-15(13,14)7-3-1-6(2-4-7)11-5-8-9-10-11/h1-5H,(H,12,13,14) |
InChI Key |
JETYSPYRZVKTSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


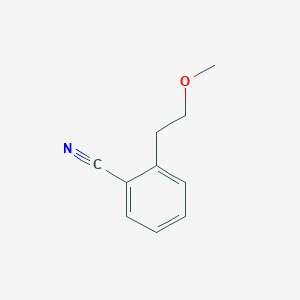
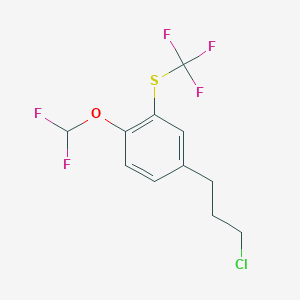
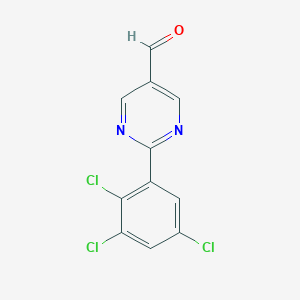
![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)
![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)



